Modipafant, (S)-

Stereochemistry PAF Antagonism Enantiomer Potency

For researchers requiring high-specificity PAFR blockade, Modipafant (S)- offers critical advantages: as the purified (+)-enantiomer, it delivers approximately double the intrinsic potency of its racemate. Its unique irreversible, time-dependent inhibition provides a prolonged duration of action independent of its short plasma half-life, ensuring consistent target engagement in long-term in vivo studies. This eliminates confounding results from the inactive (R)-enantiomer or fluctuating receptor occupancy seen with competitive antagonists.

Molecular Formula C34H29ClN6O3
Molecular Weight 605.095
CAS No. 122957-07-7
Cat. No. B609203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameModipafant, (S)-
CAS122957-07-7
SynonymsModipafant, (S)-
Molecular FormulaC34H29ClN6O3
Molecular Weight605.095
Structural Identifiers
SMILESO=C(C1=C(C2=CC=C(N3C(C)=NC4=C3C=CN=C4)C=C2)NC(C)=C(C(NC5=NC=CC=C5)=O)[C@@H]1C6=CC=CC=C6Cl)OCC
InChIInChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/t30-/m0/s1
InChIKeyODRYSCQFUGFOSU-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Modipafant (CAS 122957-07-7) Procurement Guide: Stereospecific PAF Antagonist for Inflammation Research


Modipafant (S)-, also known as UK-80,067, is the (+)-enantiomer of the racemic dihydropyridine PAF antagonist UK-74,505, which was originally developed by Pfizer Ltd. as a therapeutic candidate for bronchoconstriction and asthma [1]. As a stereospecific platelet-activating factor (PAF) antagonist, Modipafant selectively inhibits PAF receptor signaling, a pathway implicated in numerous inflammatory and allergic conditions. It is a lipophilic weak base with a log D (octanol) of 4.3 at pH 7.4 and a pKa of 5.3 [2]. Unlike its racemate, Modipafant exhibits significantly enhanced intrinsic potency, making it a critical tool for researchers requiring high-specificity PAFR blockade without confounding activity from the less active (R)-enantiomer [3].

Why Generic PAF Antagonist Substitution Fails: The Case for Stereochemical and Kinetic Specificity


Direct substitution of Modipafant with its racemate (UK-74,505) or alternative PAF antagonists (e.g., WEB-2086, SR 27417) is scientifically unjustifiable due to profound differences in stereochemical potency, binding kinetics, and in vivo efficacy. Modipafant's status as the purified (+)-enantiomer confers approximately double the intrinsic potency of the racemic mixture, as the (R)-enantiomer is essentially inactive [1]. Furthermore, its dihydropyridine scaffold confers a unique irreversible, time-dependent inhibition profile not observed with competitive antagonists like WEB-2086, leading to a prolonged duration of action that belies its short pharmacokinetic half-life [2]. These distinctions are not academic; they directly impact the interpretation of in vitro and in vivo studies, where the use of a racemate or a kinetically distinct antagonist can yield divergent or even contradictory results regarding the role of PAF in disease models [3].

Quantitative Evidence for Modipafant's Differentiation: Head-to-Head Performance Data


Stereochemical Potency: 2-Fold Higher Activity than Racemate UK-74,505

Modipafant, as the (+)-enantiomer of UK-74,505, exhibits approximately twice the intrinsic potency of its racemic counterpart. This is a direct consequence of stereospecific binding to the PAF receptor, where the (R)-enantiomer is essentially inactive. This quantitative difference is consistently observed across functional assays [1].

Stereochemistry PAF Antagonism Enantiomer Potency

Irreversible Binding Kinetics: Time-Dependent Inhibition vs. WEB-2086

UK-74,505 (the racemate, whose activity is driven by the Modipafant enantiomer) exhibits a time-dependent, irreversible inhibition of the PAF receptor, in stark contrast to the competitive antagonist WEB-2086. After a 60-minute preincubation, the IC50 for inhibiting PAF-induced platelet aggregation is 1.12 nM, a 23-fold improvement over the 15-minute preincubation value of 26.3 nM. WEB-2086 shows no such time-dependent potentiation (IC50 constant at 145.7 nM) [1].

Receptor Kinetics Irreversible Antagonism Dihydropyridine

In Vivo Potency: 10-30 Fold Superiority over WEB-2086

The superior binding kinetics of the UK-74,505 scaffold (which includes Modipafant) translate directly into significantly enhanced in vivo efficacy. In a rat model of PAF-induced hypotension, UK-74,505 demonstrated an ED50 of 35 µg/kg (i.v.), which was 10-30 fold more potent than WEB-2086 across multiple in vivo models, including cutaneous vascular permeability in guinea pigs and PAF-induced lethality in mice [1].

In Vivo Pharmacology Efficacy PAF-induced Hypotension

Pharmacokinetic-Pharmacodynamic Disconnect: Prolonged Action Despite Short Half-Life

Modipafant exhibits a unique pharmacokinetic-pharmacodynamic (PK-PD) disconnect. While its plasma half-life is short (mean t1/2 of 1-3 hours in rats and dogs), its duration of pharmacological action is prolonged due to slow dissociation kinetics from the PAF receptor [1]. This is a direct consequence of its irreversible binding mechanism. In contrast, antagonists with competitive kinetics would have a duration of action more closely tied to their plasma concentration.

Pharmacokinetics Pharmacodynamics Duration of Action

Optimized Application Scenarios for Modipafant (122957-07-7) in Preclinical Research


Definitive Elucidation of PAF Receptor Function in Chronic Inflammation Models

Due to its stereochemical purity and irreversible binding kinetics, Modipafant is the preferred tool for long-term in vivo studies where sustained, high-level PAFR blockade is required to unravel the receptor's role in chronic pathologies. Its prolonged duration of action, which is independent of its short plasma half-life, ensures consistent target engagement with once-daily oral dosing [1]. This is in contrast to competitive antagonists like WEB-2086, where receptor occupancy fluctuates with plasma drug levels, potentially leading to incomplete target coverage and variable results. The pure (+)-enantiomer also eliminates any confounding biological activity from the (R)-enantiomer present in the racemate UK-74,505 [2].

High-Fidelity Positive Control for In Vitro PAF Antagonism Assays

Modipafant serves as a superior positive control in cell-based assays for PAF receptor activity. Its time-dependent, irreversible inhibition provides a clear, sustained signal for maximal receptor blockade that can be used to benchmark the efficacy of novel antagonists [1]. Furthermore, because it is the active enantiomer, it produces a maximal effect at approximately half the concentration required for the racemate, allowing for more economical use and reducing the risk of off-target effects at high concentrations [2].

Investigating the PK-PD Disconnect in Receptor Pharmacology

The unique pharmacokinetic-pharmacodynamic profile of Modipafant—characterized by a short plasma half-life (t1/2 = 1-3 h) but a prolonged duration of action [1]—makes it an ideal model compound for studying the impact of slow receptor dissociation kinetics on in vivo efficacy. It provides a well-characterized system to teach or investigate how drug effect can persist long after the drug has been cleared from the circulation, a concept central to the design of long-acting therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Modipafant, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.